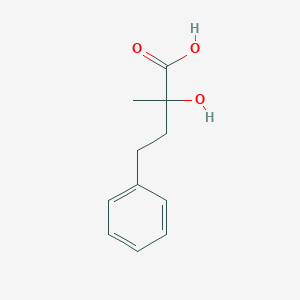
2-Hydroxy-2-methyl-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3. It is a white solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis . The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoic acid backbone.
作用機序
Mode of Action
2-Hydroxy-2-methyl-4-phenylbutanoic acid acts as an ACE inhibitor . By inhibiting ACE, it prevents the formation of angiotensin II, thereby leading to a decrease in blood pressure . This compound is a key precursor for the production of ACE inhibitors .
Biochemical Pathways
The compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, it reduces vasoconstriction and thus lowers blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the biocatalytic reduction process can impact the enzymatic reactions . Solvents with a higher log P are more hydrophobic and thus more advantageous for enzymatic reactions
生化学分析
Biochemical Properties
The role of 2-Hydroxy-2-methyl-4-phenylbutanoic acid in biochemical reactions is significant. It is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Cellular Effects
Given its role as a precursor in the production of ACE inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to the regulation of blood pressure .
Molecular Mechanism
It is known to be involved in the biocatalytic asymmetric reduction of OPBE to R-HPBE with carbonyl reductases . This suggests that it may interact with these enzymes and potentially influence their activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity and mild reaction conditions . Another method involves the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid using engineered enzymes such as d-lactate dehydrogenase from Lactobacillus plantarum .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Recombinant yeast cells expressing specific enzymes are used to achieve high yields and enantiomeric excess .
化学反応の分析
Types of Reactions: 2-Hydroxy-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .
科学的研究の応用
2-Hydroxy-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Medicine: Its derivatives are used in the development of pharmaceuticals for cardiovascular diseases.
類似化合物との比較
2-Hydroxy-4-phenylbutanoic acid: Similar structure but lacks the methyl group.
4-Phenylbutanoic acid: Lacks both the hydroxyl and methyl groups.
2-Hydroxy-2-methylbutanoic acid: Lacks the phenyl group.
Uniqueness: 2-Hydroxy-2-methyl-4-phenylbutanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanoic acid backbone. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .
特性
IUPAC Name |
2-hydroxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVARADSUFYREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
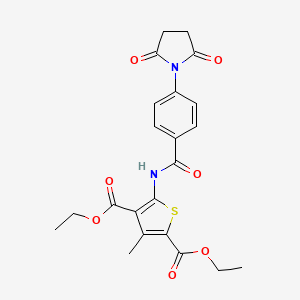
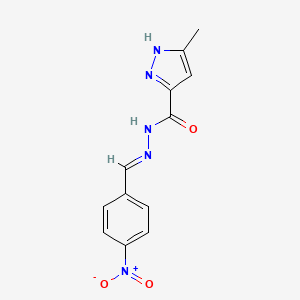
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)
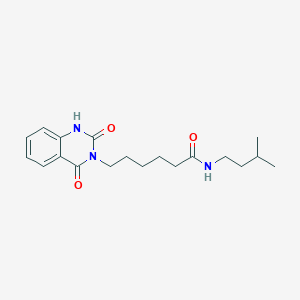
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
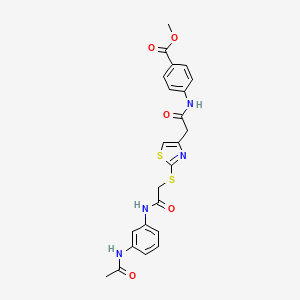
![N-(2-chlorophenyl)-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2948537.png)
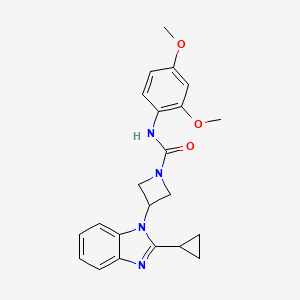
![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)

![1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea](/img/structure/B2948545.png)
